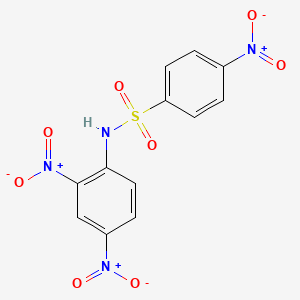
N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of nitro groups at the 2 and 4 positions on the phenyl ring, as well as a sulfonamide group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,4-dinitrochlorobenzene with a sulfonamide derivative. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to around 80-90°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Condensation: It can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Pyridine, dimethylamine, and sodium methoxide are commonly used reagents.
Reduction: Hydrogen gas with a palladium catalyst.
Condensation: 2,4-dinitrophenylhydrazine in methanol and sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Reduction: Formation of amines.
Condensation: Formation of hydrazones.
Applications De Recherche Scientifique
N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Nucleophilic Addition-Elimination: The sulfonamide group can participate in nucleophilic addition-elimination reactions, leading to the formation of stable products.
Uncoupling Oxidative Phosphorylation: Similar to 2,4-dinitrophenol, it can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting ATP production.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group and has similar chemical properties.
2,4-Dinitrophenylhydrazine: Used in similar condensation reactions with carbonyl compounds.
2,4-Dinitrobenzenesulfonic Acid: Another dinitrophenyl derivative with different functional groups.
Uniqueness
N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct reactivity and applications compared to other dinitrophenyl derivatives.
Propriétés
Numéro CAS |
61072-75-1 |
|---|---|
Formule moléculaire |
C12H8N4O8S |
Poids moléculaire |
368.28 g/mol |
Nom IUPAC |
N-(2,4-dinitrophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H8N4O8S/c17-14(18)8-1-4-10(5-2-8)25(23,24)13-11-6-3-9(15(19)20)7-12(11)16(21)22/h1-7,13H |
Clé InChI |
PGQWCKOALXUPHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
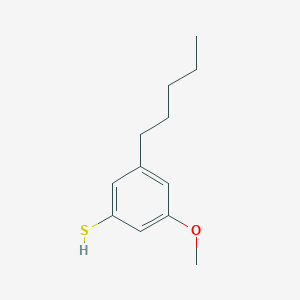
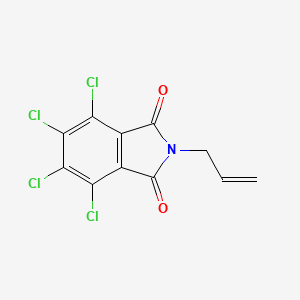
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)
![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)

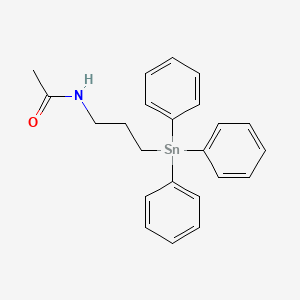
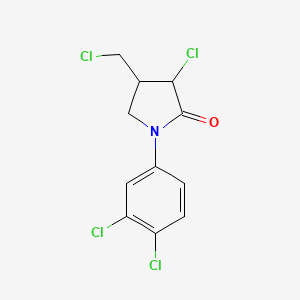
![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)
